![molecular formula C21H22N2O5 B2768098 3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351609-04-5](/img/structure/B2768098.png)
3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carboxamido group attached to a cyclohexyl phenylcarbamate group. The benzo[d][1,3]dioxole-5-carboxamido group is derived from 1,3-benzodioxole-5-carboxamide , which has a molecular formula of C8H7NO3 .
Molecular Structure Analysis
The molecular structure of the parent compound, 1,3-benzodioxole-5-carboxamide, consists of a benzene ring fused with a 1,3-dioxole ring and a carboxamide group attached at the 5-position . The exact structure of “this compound” would include additional cyclohexyl and phenylcarbamate groups.Applications De Recherche Scientifique
Anti-Inflammatory Properties
Research has identified compounds with benzoxazole and carbamate moieties showing significant anti-inflammatory activity by selectively inhibiting the enzyme COX-2, comparable to clinically used NSAIDs like celecoxib and diclofenac. These findings suggest potential therapeutic applications for related compounds in treating inflammation (Seth et al., 2014).
Amidation and Imidation of Alkanes
A study on copper-catalyzed reactions of alkanes with amides and imides, including carbamates, presents a method for functionalizing alkanes to form N-alkyl products. This research highlights the chemical versatility and potential applications of carbamates in synthesizing various organic compounds (Tran et al., 2014).
Anti-Tubercular Scaffold
The synthesis and evaluation of benzoyl-azetidinone derivatives, including carbamates, have shown promising in vitro anti-tubercular activity. These findings support the potential use of such compounds in developing new anti-tubercular drugs (Nimbalkar et al., 2018).
Photolabile Carbamates
Research into carbamoyl derivatives of photolabile benzoins, which include carbamate functionalities, explores their potential in controlled release applications and photochemical studies. This work could inform the design of compounds for specific scientific and therapeutic applications (Papageorgiou & Corrie, 1997).
Antimicrobial Activity
Several studies focus on the synthesis of novel compounds with benzamide and carbamate structures, demonstrating significant antimicrobial activity. This research underlines the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006; Ighilahriz-Boubchir et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used for the detection of carcinogenic heavy metal ions, such as lead .
Mode of Action
Similar compounds have been used in the detection of heavy metal ions, where they interact with the ions and cause a detectable change .
Biochemical Pathways
Similar compounds have been used in the detection of heavy metal ions, which can affect various biochemical pathways .
Result of Action
Similar compounds have shown potential antitumor activity, inducing apoptosis and causing cell cycle arrests .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCGEIDJMRWQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

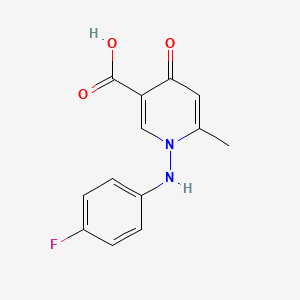
![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)
![7-Cyclopropyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2768019.png)
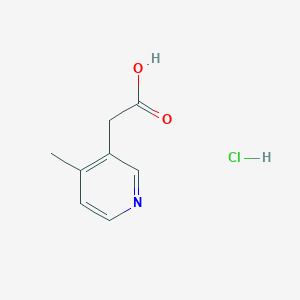
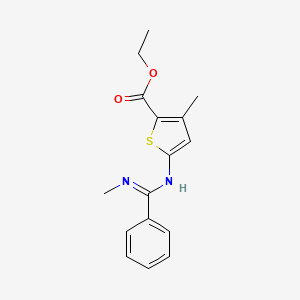

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

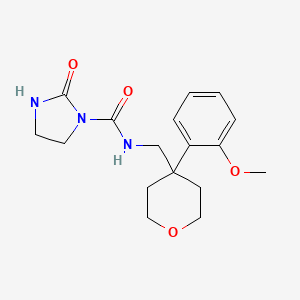
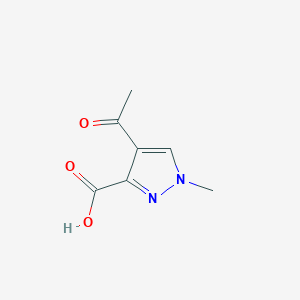
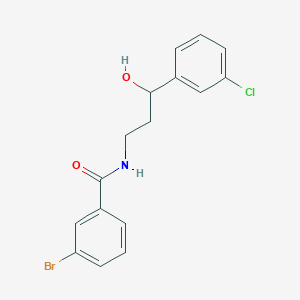
![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)